![molecular formula C19H16N4O2S B2870213 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536704-78-6](/img/structure/B2870213.png)
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
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Overview
Description
The compound “2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide” is a pyrimido-indole . It has a molecular formula of C20H18N4O2S, a net charge of 0, an average mass of 378.449, and a mono-isotopic mass of 378.11505 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H18N4O2S/c1-12-7-9-13(10-8-12)21-16(25)11-27-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)2/h3-10,22H,11H2,1-2H3,(H,21,25)
. The SMILES string is CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
. Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H18N4O2S, a net charge of 0, an average mass of 378.449, and a mono-isotopic mass of 378.11505 .Scientific Research Applications
Antimicrobial Activity
The compound has been associated with antimicrobial activity. In a study, it was found that similar compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Antiviral Activity
Indole derivatives, which this compound is a part of, have been reported to possess antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral agents.
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory agents.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer agents.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV agents.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant agents.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as HMS1901N01, Oprea1_247466, 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, or HMS2254K15, are currently unknown . The compound is a pyrimido-indole , a class of compounds known for their diverse biological activities .
Mode of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-6-8-12(9-7-11)23-18(25)17-16(22-19(23)26-10-15(20)24)13-4-2-3-5-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKAJATTWCAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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